molecular formula C12H10O2 B8664489 2-Furan-3-yl-1-phenyl-ethanone

2-Furan-3-yl-1-phenyl-ethanone

Cat. No.: B8664489
M. Wt: 186.21 g/mol
InChI Key: SCZKAQIZHIMAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furan-3-yl-1-phenyl-ethanone is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-(furan-3-yl)-1-phenylethanone

InChI

InChI=1S/C12H10O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

SCZKAQIZHIMAFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=COC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-Phenyl-[1,3]dithian-2-ylmethyl)-furan (11.5 g, 41 mmol) was suspended in 9:1 methanol/water (v/v) (150 mL) with slight heating. A solution of HgCl2 (22.3 g, 82 mmol) in methanol/water (50 mL) and solid HgO (8.0 g, 36.9 mmol) was added, and the mixture was heated at reflux under a nitrogen atmosphere for 6-7 h. The reaction mixture was filtered through celite to remove solids, and then concentrated. The resulting aqueous mixture was extracted with ethyl acetate, the combined organic extracts were washed with water, dried over sodium sulfate, and evaporated. The crude product was purified by flash column chromatography using 2% ethyl acetate in hexane as eluent. Yield: 5.7 g, 75%.
Name
3-(2-Phenyl-[1,3]dithian-2-ylmethyl)-furan
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
22.3 g
Type
catalyst
Reaction Step Three

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